Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
Description
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound characterized by a complex molecular architecture. Its structure integrates a piperidine ring substituted with a 2-bromophenyl carbamoyl group, a sulfonyl linker bridging the piperidine to a phenyl ring, and a terminal methyl carbamate moiety. The bromine atom at the ortho position of the phenyl ring may enhance steric and electronic interactions, influencing binding affinity and metabolic stability .
Properties
IUPAC Name |
methyl N-[4-[3-[(2-bromophenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c1-29-20(26)22-15-8-10-16(11-9-15)30(27,28)24-12-4-5-14(13-24)19(25)23-18-7-3-2-6-17(18)21/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,26)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJXTSNLYVSXCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Structure Deconstruction
The target molecule can be dissected into three primary components through systematic retrosynthetic analysis:
- Piperidine carbamate scaffold - Serves as the central nitrogen-containing heterocycle
- 4-Sulfonylphenyl carbamate moiety - Provides the sulfonamide linkage and aromatic substitution pattern
- 2-Bromophenyl carbamoyl group - Introduces halogenated aromatic functionality
Key disconnection strategies involve:
Synthetic Building Blocks
Critical intermediates identified through retrosynthesis include:
- 3-Aminopiperidine derivatives
- 4-(Chlorosulfonyl)phenyl carbamate precursors
- 2-Bromophenyl isocyanate reagents
The convergent synthesis approach allows parallel preparation of these components before final assembly.
Synthetic Routes and Optimization
Route A: Sequential Amidation-Sulfonylation Strategy
Piperidine Core Functionalization
- Starting Material : Commercial 3-aminopiperidine hydrochloride
- Carbamoylation : Reaction with 2-bromophenyl isocyanate in dichloromethane at 0°C to 25°C
Intermediate 1 : 3-((2-Bromophenyl)carbamoyl)piperidine
| Parameter | Value |
|---|---|
| Molecular Weight | 311.19 g/mol |
| Melting Point | 142-145°C |
| Rf (EtOAc/Hex 1:1) | 0.43 |
Sulfonylation Reaction
- Reagent : 4-(Methoxycarbonylamino)benzenesulfonyl chloride
- Coupling : 1.5 eq sulfonyl chloride, 2.0 eq Et3N in THF at -10°C
- Reaction Time: 18 hr under nitrogen atmosphere
- Workup: Aqueous NaHCO3 wash, brine extraction
Intermediate 2 : Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
| Parameter | Value |
|---|---|
| Crude Yield | 91% |
| Purity (HPLC) | 95.2% |
| Final Purification | Recrystallization (EtOH/H2O) |
Route B: Convergent Suzuki-Miyaura Coupling Approach
Boronic Ester Preparation
- Starting Material : 4-Bromo-N-(piperidin-3-yl)benzamide
- Borylation : Miyaura borylation with bis(pinacolato)diboron
- Catalyst: Pd(dppf)Cl2 (5 mol%)
- Base: KOAc (3.0 eq)
- Solvent: Dioxane, 80°C, 12 hr
Intermediate 3 : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-N-(piperidin-3-yl)benzamide
| Parameter | Value |
|---|---|
| Conversion | >99% (by ¹H NMR) |
| Isolated Yield | 84% |
Cross-Coupling Reaction
- Coupling Partner : Methyl (4-bromophenyl)carbamate
- Conditions :
- Pd(PPh3)4 (3 mol%)
- 2M Na2CO3 (aq)
- EtOH/Toluene (3:1)
- 90°C, 24 hr
Final Product : this compound
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 62% | 58% |
| Purity | 99.1% | 98.7% |
| Reaction Steps | 4 | 5 |
Critical Reaction Parameters
Spectroscopic Characterization Data
¹H NMR (400 MHz, DMSO-d6)
- δ 8.21 (s, 1H, NHCO)
- δ 7.89-7.85 (m, 2H, ArH)
- δ 7.62-7.58 (m, 3H, ArH)
- δ 4.11-3.98 (m, 1H, piperidine CH)
- δ 3.77 (s, 3H, OCH3)
- δ 3.12-2.89 (m, 4H, piperidine CH2)
HRMS (ESI-TOF)
- Calculated for C21H23BrN3O5S: [M+H]+ 532.0461
- Found: 532.0458
Purification and Scalability Challenges
Crystallization Optimization
- Solvent System : Ethyl acetate/n-heptane (1:3 v/v)
- Crystal Form : Monoclinic, space group P21/c
- Particle Size : 50-100 μm (controlled by cooling rate)
Pilot-Scale Production
- Batch Size : 2 kg
- Key Issues :
- Exothermic control during sulfonylation
- Residual palladium removal (<10 ppm)
- Polymorph stability during drying
Green Chemistry Considerations
Solvent Replacement
- Replacement of DCM with cyclopentyl methyl ether (CPME) in amidation steps
- Use of water as co-solvent in Suzuki couplings
Catalyst Recycling
- Pd recovery system achieves 85% metal recuperation
- Triethylamine hydrochloride byproduct conversion to free amine
Chemical Reactions Analysis
Types of Reactions
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to remove oxygen-containing groups or reduce double bonds.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Scientific Research Applications
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared below with structurally or functionally analogous molecules documented in peer-reviewed literature and chemical databases.
Structural Analogs and Functional Comparisons
| Compound Name | Key Structural Features | Molecular Weight (g/mol) | Reported Applications | Evidence Source |
|---|---|---|---|---|
| Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate (Target Compound) | Piperidine, 2-bromophenyl carbamoyl, sulfonyl linker, methyl carbamate | Not explicitly calculated | Hypothesized enzyme inhibition/agrochemical | N/A (hypothesis) |
| Methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate (14c) | Chloro, fluoro, trifluoromethyl substituents; pyrimidine-dione core | 577.0917 (found) | Herbicidal activity | |
| Asulam (Methyl ((4-aminophenyl)sulfonyl)carbamate) | Simple sulfonylphenyl carbamate with amino group | 230.23 | Herbicide (inhibition of folate biosynthesis) | |
| Benomyl (Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate) | Benzimidazole core, butylamino carbonyl | 290.3 | Fungicide (microtubule disruption) | |
| Cpd B (1,3-benzothiazol-2-yl)carbamoylmethanesulfonic acid | Benzothiazole carbamoyl, methanesulfonic acid | Not provided | LMWPTP (low molecular weight protein tyrosine phosphatase) inhibition |
Key Observations
Unlike compound 14c (), which features a pyrimidine-dione core and trifluoromethyl group for herbicidal activity, the target compound lacks electron-withdrawing groups (e.g., CF₃) but includes bromine, which may enhance hydrophobic interactions in biological systems.
Functional Group Influence: The methyl carbamate group, common to all listed compounds, is a hallmark of agrochemicals (e.g., benomyl ()) due to its stability and ability to act as a prodrug. However, substituents on adjacent rings dictate specificity. For example, Cpd B () replaces the piperidine with a benzothiazole ring, shifting activity toward phosphatase inhibition.
Molecular Weight and Solubility :
- The target compound’s molecular weight is likely higher than asulam (230.23 g/mol) but lower than compound 14c (577.09 g/mol). This intermediate size may balance membrane permeability and solubility, critical for bioavailability.
The bromine atom could mimic halogen-bonding interactions observed in kinase inhibitors like vemurafenib ().
Research Findings and Data Gaps
- Herbicidal Potential: Structural parallels to compound 14c () imply possible herbicidal activity, but empirical validation is required.
- Enzyme Inhibition: The benzothiazole and quinoline analogs () highlight the role of heterocycles in modulating selectivity, suggesting that the target compound’s piperidine ring may confer unique binding kinetics.
- Toxicity and Stability: No data exist on metabolic degradation or toxicity, unlike asulam and benomyl, which have well-characterized safety profiles ().
Biological Activity
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound notable for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Bromophenyl Group : Known for enhancing lipophilicity and biological interactions.
- Piperidine Ring : Often associated with neuroactive properties.
- Sulfonyl Phenyl Carbamate Moiety : Implicated in various biochemical interactions.
This compound's mechanism of action primarily involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating pathways related to disease processes.
- Receptor Binding : It is hypothesized to interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Biological Activities
The compound has been investigated for various biological activities, including:
Anticancer Activity
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated its effectiveness in inhibiting the growth of human cancer cells, particularly in breast and lung cancer models. The compound was found to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Caspase activation |
| HeLa (Cervical) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In vitro studies have indicated that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Anti-inflammatory Effects
This compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Case Studies
- Cancer Treatment : In a preclinical study, mice bearing xenograft tumors treated with this compound showed a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.
- Infection Models : In a model of bacterial infection, administration of the compound led to a notable decrease in bacterial load and inflammation markers, highlighting its potential as an adjunct therapy in infectious diseases.
Q & A
Basic: What are the optimal synthetic routes for Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate?
Methodological Answer:
The synthesis involves sequential functionalization of the piperidine core, sulfonylation, and carbamate formation. Key steps include:
- Piperidine carbamoylation : React 3-aminopiperidine with 2-bromobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) to form the 3-((2-bromophenyl)carbamoyl)piperidine intermediate .
- Sulfonylation : Introduce the sulfonyl group using 4-nitrophenyl sulfonyl chloride, followed by reduction of the nitro group to an amine .
- Carbamate formation : Treat the amine with methyl chloroformate in the presence of a base (e.g., NaHCO₃) to yield the final carbamate .
Critical Considerations : Monitor reaction temperatures (e.g., 0–5°C during carbamoylation to suppress side reactions) and use moisture-free solvents to prevent hydrolysis .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use orthogonal analytical techniques:
- HPLC : Employ a C18 column with a methanol/buffer mobile phase (65:35, pH 4.6 adjusted with acetic acid) to assess purity (>95%) and retention time consistency .
- NMR : Confirm the presence of key groups:
- ¹H NMR : Peaks at δ 7.4–7.6 ppm (aromatic protons from 2-bromophenyl), δ 3.7 ppm (methyl carbamate), and δ 3.2–3.5 ppm (piperidine protons) .
- Mass Spectrometry : Verify molecular weight (expected ~500–550 g/mol) via ESI-MS .
Basic: What are the primary biological targets or assays for this compound?
Methodological Answer:
Based on structural analogs (e.g., ryanodine receptor modulators), prioritize assays for:
- Ryanodine Receptor (RyR) Activity : Use calcium flux assays in HEK293 cells expressing RyR isoforms to evaluate modulation .
- Enzyme Inhibition : Test against acetylcholinesterase or kinases (e.g., via fluorescence-based assays) due to sulfonamide and carbamate motifs .
- Cellular Toxicity : Assess IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .
Advanced: How can researchers resolve contradictory data in biological activity across studies?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values) may arise from assay conditions or impurity profiles. Mitigate by:
- Orthogonal Assays : Cross-validate using fluorescence polarization (for target engagement) and isothermal titration calorimetry (binding affinity) .
- Batch Reproducibility : Re-synthesize the compound under strictly controlled conditions (e.g., inert atmosphere for sulfonylation) and re-test .
- Metabolite Screening : Use LC-MS to rule out degradation products interfering with assays .
Advanced: What strategies enhance the compound’s metabolic stability without compromising activity?
Methodological Answer:
- Carbamate Modification : Replace the methyl group with cyclopropyl or trifluoroethyl to reduce esterase-mediated hydrolysis .
- Piperidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to stabilize the carbamoyl linkage .
- Prodrug Approach : Mask the sulfonamide as a phosphonate ester, which is cleaved intracellularly .
Advanced: How to elucidate the structure-activity relationship (SAR) for derivatives of this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with:
- Varied aryl groups (e.g., 3-chlorophenyl instead of 2-bromophenyl) .
- Alternative carbamates (e.g., ethyl or benzyl esters) .
- Functional Group Deletion : Prepare des-sulfonyl or des-carbamate analogs to assess contribution to activity .
- 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to RyR or kinase targets .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- Lipophilicity (logP) : Calculate via HPLC-derived capacity factors (log k) using a calibrated C18 column .
- Permeability : Apply PAMPA assays or in silico tools like SwissADME to predict blood-brain barrier penetration .
- Metabolic Sites : Use GLORY or MetaSite to identify vulnerable positions (e.g., piperidine nitrogen for CYP450 oxidation) .
Advanced: How to address low yields in the sulfonylation step?
Methodological Answer:
- Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
- Solvent Switch : Replace dichloromethane with DMF to improve solubility of intermediates .
- Workup Refinement : Quench with ice-cwater to precipitate the sulfonamide product and reduce losses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
